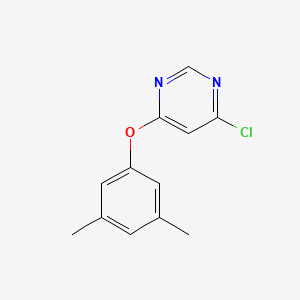

4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-chloro-6-(3,5-dimethylphenoxy)pyrimidine |

InChI |

InChI=1S/C12H11ClN2O/c1-8-3-9(2)5-10(4-8)16-12-6-11(13)14-7-15-12/h3-7H,1-2H3 |

InChI Key |

RDZIOBLFYFTNSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=NC=N2)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 3,5 Dimethylphenoxy Pyrimidine and Analogous Pyrimidine Systems

Foundational Synthetic Routes to 4-Chloro-6-Substituted Pyrimidines

The traditional synthesis of 4-chloro-6-substituted pyrimidines, including the target compound, is typically a two-stage process. It begins with the formation of a dihydroxypyrimidine precursor, which is subsequently halogenated. The desired substituent is then introduced via a nucleophilic substitution reaction.

Precursor Synthesis and Halogenation Strategies

The common precursor for many 4,6-disubstituted pyrimidines is 4,6-dihydroxypyrimidine. This intermediate is often synthesized through the condensation of diethyl malonate with formamide, typically in the presence of a base like sodium ethoxide. google.com Once the pyrimidine (B1678525) core is formed, the hydroxyl groups must be converted to more reactive leaving groups, such as chlorine atoms, to facilitate further substitution.

This transformation is a critical halogenation step, frequently accomplished using potent chlorinating agents. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (COCl₂) are effective for this purpose. google.comgoogle.com The reaction converts the relatively unreactive hydroxyl groups into chlorine atoms, yielding the versatile intermediate 4,6-dichloropyrimidine (B16783). google.com This di-chloro intermediate is the direct precursor for introducing the phenoxy substituent.

| Halogenating Agent | Precursor | Conditions | Product | Ref. |

| Phosphorus Oxychloride (POCl₃) | Barbituric Acid / 4,6-dihydroxypyrimidine | Reflux | 2,4,5,6-Tetrachloropyrimidine / 4,6-Dichloropyrimidine | researchgate.net |

| Thionyl Chloride (SOCl₂) | 4,6-dihydroxypyrimidine | Reflux in Dichloroethane with catalyst | 4,6-Dichloropyrimidine | google.com |

| Phosgene (COCl₂) / Triphosgene | Imidoyl Chlorides / 4,6-dihydroxy-2-methylpyrimidine | Varies | Chlorinated Pyrimidines | google.comgoogle.com |

Introduction of Phenoxy Substituents via Nucleophilic Aromatic Substitution

The introduction of the 3,5-dimethylphenoxy group onto the pyrimidine ring is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org In this key step, 4,6-dichloropyrimidine is treated with 3,5-dimethylphenol in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 3,5-dimethylphenoxide anion.

This anion then attacks one of the electron-deficient carbon atoms (at position 4 or 6) of the pyrimidine ring, displacing a chloride ion. masterorganicchemistry.com The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates this type of reaction. The attack preferentially occurs at the ortho and para positions (2, 4, and 6) relative to the ring nitrogens, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto these nitrogen atoms. stackexchange.comnih.gov For the synthesis of 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine, the reaction is typically controlled to achieve mono-substitution.

| Dichloropyrimidine Substrate | Nucleophile | Conditions | Product | Yield | Ref. |

| 4,6-dichloro-2-(methylthio)pyrimidine (B19916) | Sodium Ethoxide (EtONa) | EtOH, 20°C, 2h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | researchgate.netmdpi.com |

| 4,6-dichloropyrimidine | 3,5-dimethylphenol / Base | Varies | This compound | N/A | (Implied) |

Advanced Strategies for Enhanced Synthetic Efficiency and Selectivity

To overcome the limitations of traditional methods, such as harsh reaction conditions and multi-step procedures, advanced synthetic strategies have been developed. These methods focus on improving efficiency, selectivity, and sustainability.

Catalyst-Mediated Transformations (e.g., Nanoparticle Catalysis, Organocatalysis)

Modern synthetic chemistry increasingly employs catalysts to achieve transformations that are otherwise difficult or inefficient. In pyrimidine synthesis, various catalytic systems have proven effective.

Nanoparticle Catalysis : Heterogeneous catalysts based on nanoparticles offer advantages such as high efficiency, large surface area, and ease of recovery and reuse. acs.org Magnetic nanoparticles, including those based on iron oxide (Fe₃O₄) or nickel oxide (NiO), have been used to catalyze the one-pot synthesis of pyrimidine derivatives through multicomponent reactions. researchgate.netnih.gov For instance, spinel chromite nanocatalysts like CoCr₂O₄ have demonstrated remarkable activity in promoting N-oxidation of aminopyrimidines. semanticscholar.org

Organocatalysis : Non-metal catalysts, or organocatalysts, provide a green alternative to metal-based systems. L-proline, a simple amino acid, has been used as a Lewis acid organocatalyst for the three-component synthesis of pyrimidine derivatives. acs.org

| Catalyst Type | Example Catalyst | Reaction | Key Advantages | Ref. |

| Nanoparticle | NiO Nanoparticles | One-pot, three-component synthesis of pyrano[2,3-d]pyrimidines | High yields, short reaction times, green media (water) | researchgate.net |

| Nanoparticle | CoCr₂O₄ | N-oxidation of 2,6-diamino-4-chloropyrimidine | High yield (95.6%), catalyst recyclable up to 5 times | semanticscholar.org |

| Organocatalyst | L-proline | Three-component reaction of aldehyde, urea, and 3,4-dihydro-(2H)-pyran | Metal-free, milder conditions | acs.org |

| Metal Complex | PN₅P–Ir–pincer complexes | Multicomponent synthesis from amidines and alcohols | High regioselectivity, sustainable (uses alcohols) | acs.orgnih.gov |

Non-Conventional Activation Methods (e.g., Microwave-Assisted Synthesis, Ultrasound Irradiation)

The use of non-conventional energy sources can dramatically accelerate reaction rates and improve yields compared to conventional heating.

Microwave-Assisted Synthesis : Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures. orientjchem.orgbenthamdirect.com This technique has been successfully applied to various pyrimidine syntheses, including the Biginelli three-component cyclocondensation, leading to significantly reduced reaction times (minutes instead of hours) and high product yields (65-90%). tandfonline.comacs.orgresearchgate.net

Ultrasound Irradiation : Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and efficiency, often under milder conditions. It has been utilized in the synthesis of various heterocyclic compounds, including pyrimidine derivatives.

| Reaction | Method | Reaction Time | Yield | Ref. |

| Biginelli Reaction (β-diketone, aldehyde, thiourea) | Microwave Irradiation | 10 min | 65% | acs.org |

| Synthesis of Oxo- and Thioxopyrimidines | Microwave Irradiation | Not specified | 65-90% | tandfonline.com |

| Synthesis of Fused Pyrimidines | Microwave Irradiation | 10-20 min | Good yields | orientjchem.org |

| Conventional Heating (comparison) | Reflux | 12h | Not specified | orientjchem.org |

Multicomponent Reaction Approaches for Pyrimidine Core Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. bohrium.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Several MCRs are used to construct the pyrimidine core directly. The most well-known is the Biginelli reaction, a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. tandfonline.com More advanced MCRs utilize transition metal catalysts to achieve high regioselectivity and yield. For example, iridium-catalyzed MCRs can assemble highly substituted pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov Other strategies involve zirconium- or copper-catalyzed [2+2+2] cyclizations of alkynes and nitriles. mdpi.com

| Reaction Type | Components | Catalyst / Conditions | Product Scope | Ref. |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, (Thio)urea | Acid or Lewis Acid catalyst, Microwave | Dihydropyrimidines | tandfonline.comacs.org |

| Iridium-Catalyzed [3+1+1+1] Synthesis | Amidines, up to 3 different Alcohols | PN₅P–Ir–pincer complexes | Unsymmetrically substituted pyrimidines | acs.orgnih.govmdpi.com |

| Copper-Catalyzed Cyclization | Ketones, Nitriles | Copper catalyst, Basic conditions | Diversely functionalized pyrimidines | mdpi.com |

| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Highly substituted pyrimidines | mdpi.com |

Regiochemical Control in Pyrimidine Functionalization

The synthesis of this compound from a precursor such as 4,6-dichloropyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. The control of regiochemistry in such reactions is a critical aspect of synthetic design, determining which of the two chlorine atoms is displaced by the incoming nucleophile, in this case, the 3,5-dimethylphenoxide ion.

The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is influenced by several electronic and steric factors. In the case of 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent. However, in substituted dichloropyrimidines, the positions are no longer identical, leading to potential selectivity issues. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This preference is attributed to the greater electron deficiency and higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position compared to the C2 position. The intermediate formed upon attack at C4, a Meisenheimer complex, is often more stable. wuxiapptec.comacs.org

However, the presence of other substituents on the pyrimidine ring can alter this selectivity. Electron-donating groups at the C6 position of a 2,4-dichloropyrimidine can shift the preference towards C2 substitution. wuxiapptec.com Conversely, electron-withdrawing groups at the C5 position of 2,4-dichloropyrimidines tend to direct substitution to the C4 position. nih.gov While the target molecule is derived from a 4,6-dichloropyrimidine, these principles of electronic influence are transferable. For the synthesis of this compound, starting with the symmetric 4,6-dichloropyrimidine simplifies the initial regiochemical challenge, as the first substitution can occur at either the 4- or 6-position without discrimination. The key is to control the reaction stoichiometry to favor monosubstitution over disubstitution.

Recent studies have also explored concerted nucleophilic aromatic substitution mechanisms, challenging the traditional two-step addition-elimination model. nih.gov Computational analyses and kinetic isotope effect studies suggest that for many SNAr reactions on heterocycles like pyrimidine, a concerted mechanism may be more common, particularly with leaving groups such as chloride. nih.gov This understanding of the underlying mechanism is crucial for predicting and controlling regiochemical outcomes in the synthesis of complex pyrimidine derivatives.

The reaction conditions, including the choice of solvent and base, can also play a role in directing the regioselectivity of these reactions. For example, in the amination of 6-aryl-2,4-dichloropyrimidines, high regioselectivity for the C4-isomer was achieved, and in some cases, the reaction proceeded without a catalyst when aromatic amines were used. acs.org The reaction of phenolate ions with 2,4,6-trichloropyrimidine has been shown to give good C4/C2 regioselectivity, which is explained by the formation of a more favorable para-quinoid Meisenheimer intermediate from the C4 substitution pathway. acs.org

Chromatographic and Spectroscopic Techniques for Synthetic Validation

The successful synthesis of this compound must be confirmed through rigorous analytical validation. A combination of chromatographic and spectroscopic techniques is employed to verify the structure and purity of the final product.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pyrimidine derivatives and monitoring the progress of a reaction. researchgate.netnih.gov A typical setup would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent such as acetonitrile or methanol. researchgate.netresearchgate.netsielc.com The components are separated based on their polarity, and detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance (e.g., 254 or 270 nm). researchgate.netsielc.com

Interactive Data Table: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Value | Reference |

| Column | C18, (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., TFA or ammonium formate) | researchgate.netsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

| Detection | UV at 254 or 270 nm | researchgate.netsielc.com |

| Temperature | Room Temperature | researchgate.net |

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the synthesized compound. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of the atoms. mdpi.comrsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aromatic protons of the dimethylphenoxy group, and the methyl protons. The ¹³C NMR spectrum would provide evidence for all the unique carbon atoms in the molecule, including the carbons of the pyrimidine ring and the phenoxy substituent. rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.7 | Singlet | H-2 of pyrimidine ring |

| ~7.2 | Singlet | H-5 of pyrimidine ring | |

| ~6.8 | Singlet | Aromatic H of phenoxy group | |

| ~6.7 | Singlet | Aromatic H of phenoxy group | |

| ~2.3 | Singlet | Methyl protons on phenoxy group | |

| ¹³C NMR | ~165 | Singlet | C-6 of pyrimidine (attached to O) |

| ~162 | Singlet | C-4 of pyrimidine (attached to Cl) | |

| ~159 | Singlet | C-2 of pyrimidine | |

| ~158 | Singlet | C-1 of phenoxy group (attached to O) | |

| ~140 | Singlet | C-3/C-5 of phenoxy group (attached to methyl) | |

| ~128 | Singlet | Aromatic CH of phenoxy group | |

| ~122 | Singlet | Aromatic CH of phenoxy group | |

| ~110 | Singlet | C-5 of pyrimidine | |

| ~21 | Singlet | Methyl carbons on phenoxy group |

Note: Predicted values are estimates based on analogous structures and may vary.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. mdpi.commdpi.com For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). mdpi.com

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes | Reference |

| EI-MS | [M]⁺ | 248/250 | Molecular ion peak with chlorine isotope pattern. | nist.govmassbank.eu |

| HRMS (ESI-TOF) | [M+H]⁺ | 249.0798 | Calculated for C₁₂H₁₂ClN₂O⁺. | mdpi.com |

By combining these chromatographic and spectroscopic methods, the identity, structure, and purity of the synthesized this compound can be unequivocally established.

Chemical Reactivity and Derivatization Pathways of 4 Chloro 6 3,5 Dimethylphenoxy Pyrimidine

Exploration of Nucleophilic Aromatic Substitution at the Pyrimidine (B1678525) Core

The electron-deficient pyrimidine ring, further activated by the electron-withdrawing chloro group, is highly susceptible to nucleophilic aromatic substitution (SNA) reactions. The chlorine atom at the C4 position serves as a good leaving group, facilitating the introduction of a diverse range of functional groups.

Reactions with Nitrogen-Based Nucleophiles

The displacement of the C4-chloro substituent by nitrogen-based nucleophiles is a widely employed strategy for the synthesis of novel pyrimidine derivatives. Primary and secondary amines, anilines, and various heterocyclic amines readily react with 4-chloro-6-aryloxypyrimidines to form the corresponding 4-amino-6-aryloxypyrimidines. These reactions are typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. nih.govresearchgate.netmdpi.com

The reaction conditions, including the choice of solvent, temperature, and base, can significantly influence the reaction rate and yield. For instance, hydrochloric acid-promoted amination of related 4-chloropyrrolopyrimidines with various anilines has been shown to proceed efficiently in water, offering a greener alternative to traditional organic solvents. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution with Nitrogen-Based Nucleophiles on Analogous 4-Chloropyrimidine (B154816) Systems

| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | HCl (0.1 equiv), H₂O, 80 °C, 6 h | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 94 | nih.gov |

| Morpholine | 2,4-Dichloro-6-methyl-pyrimidine | DMF, 110-120 °C, 8-10 h | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | High | mdpi.com |

| Piperidine | 2,4-Dichloro-6-methyl-pyrimidine | DMF, 110-120 °C, 8-10 h | 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine | High | mdpi.com |

Note: The data presented in this table is for analogous 4-chloropyrimidine systems and is intended to be illustrative of the potential reactivity of 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine.

Reactions with Oxygen and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to furnish the corresponding ethers. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature selectively yields the 4-ethoxy derivative. mdpi.com This suggests that this compound would readily react with various alkoxides to yield 4-alkoxy-6-(3,5-dimethylphenoxy)pyrimidines.

Similarly, sulfur-based nucleophiles, like thiolates, are effective for the synthesis of thioethers. The reaction of chloropyrimidines with thiols or their corresponding salts provides a straightforward route to 4-(alkylthio)- or 4-(arylthio)pyrimidines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Table 2: Examples of Nucleophilic Aromatic Substitution with Oxygen and Sulfur-Based Nucleophiles on Analogous 4-Chloropyrimidine Systems

| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium Ethoxide | 4,6-Dichloro-2-(methylthio)pyrimidine | EtOH, ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | mdpi.com |

| 3-Chloro-2-((3,5-dimethylpiperidin-1-yl)methyl)benzenethiol | 2,4-Dichloro-6-methoxypyrimidine | NaH, Toluene, rt, 12 h | 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine | 78 | chemrxiv.org |

Note: The data presented in this table is for analogous 4-chloropyrimidine systems and is intended to be illustrative of the potential reactivity of this compound.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been successfully applied to chloropyrimidine derivatives. This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position by coupling with the corresponding boronic acids or their esters. researchgate.netmdpi.comrsc.orgnih.govmdpi.com

The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. For electron-poor aryl chlorides, specific conditions might be required to achieve high yields. rsc.org Microwave-assisted procedures have been shown to be highly effective, often leading to shorter reaction times and improved yields with low catalyst loadings. mdpi.com

Table 3: Examples of Suzuki-Miyaura Coupling on Analogous 4-Chloropyrimidine Systems

| Boronic Acid | Substrate | Catalyst/Ligand/Base/Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 5-(4-bromophenyl)-4-chloro-6-phenylpyrimidine | Good | mdpi.com |

| Arylboronic acids | 2,4-Dichloropyrimidines | Pd(PPh₃)₄/Na₂CO₃/DME/H₂O (Microwave) | 2-Chloro-4-arylpyrimidines | Good to Excellent | mdpi.com |

Note: The data presented in this table is for analogous 4-chloropyrimidine systems and is intended to be illustrative of the potential reactivity of this compound.

Reactivity Profile of the Phenoxy Substituent

The 3,5-dimethylphenoxy moiety not only influences the electronic properties of the pyrimidine ring but also presents its own sites for chemical modification.

Electrophilic Functionalization of the Dimethylphenyl Ring

However, the electron-deficient nature of the pyrimidine ring can deactivate the attached phenoxy group towards electrophilic attack. Therefore, forcing conditions may be required to achieve substitution on the dimethylphenyl ring. The positions ortho and para to the oxygen atom (positions 2', 4', and 6' of the phenoxy ring) are the most likely sites for substitution, with the 4' position being sterically most accessible.

Side Chain Modification on the Phenoxy Moiety

The two methyl groups on the phenoxy substituent offer opportunities for side-chain modification. These benzylic positions can potentially undergo free-radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups. Another possibility is the oxidation of the methyl groups to carboxylic acids, which can then be further derivatized. Such transformations would significantly expand the molecular diversity accessible from this compound.

Rearrangement and Cycloaddition Reactions Involving the Pyrimidine Nucleus

The pyrimidine core of this compound is a dynamic scaffold that can participate in a variety of rearrangement and cycloaddition reactions. These transformations are crucial for the structural diversification of pyrimidine derivatives, leading to the formation of novel heterocyclic systems. The reactivity is influenced by the electronic properties of the substituents on the pyrimidine ring and the specific reaction conditions employed.

Rearrangement Reactions

Rearrangement reactions of the pyrimidine nucleus involve the intramolecular reorganization of its atomic framework, often leading to isomeric structures. A prominent example is the Dimroth rearrangement, a process that involves the isomerization of heterocyclic systems through the relocation of heteroatoms via ring-opening and ring-closing sequences. nih.gov This rearrangement can be catalyzed by both acids and bases and is significantly influenced by the pH of the reaction medium and the nature of the substituents on the pyrimidine ring. nih.govrsc.org

The general mechanism of the Dimroth rearrangement involves the initial addition of a nucleophile (like a hydroxide (B78521) ion in base-catalyzed reactions) to the pyrimidine ring, followed by cleavage of an endocyclic bond to form an open-chain intermediate. researchgate.netwikipedia.org Subsequent rotation around single bonds and recyclization leads to the rearranged product. For instance, 1-alkyl-2-iminopyrimidines are known to undergo this type of rearrangement. wikipedia.org While specific studies on this compound are not prevalent, its pyrimidine core suggests a susceptibility to such transformations under appropriate conditions.

Photochemical rearrangements represent another class of reactions applicable to pyrimidine derivatives. rsc.org Upon exposure to ultraviolet (UV) radiation, the pyrimidine ring can absorb energy and undergo transformations such as ring-opening reactions. acs.org For example, 2(1H)-pyrimidinones have been shown to undergo a Norrish type I α-cleavage upon UV-B irradiation, leading to an open-ring conjugated isocyanate. acs.org The photolytic decomposition of pyrimidine to uracil (B121893) under UV light is another documented photochemical process. wikipedia.org

Table 1: Overview of Potential Rearrangement Reactions for the Pyrimidine Nucleus

| Reaction Type | General Conditions | Key Features | Potential Outcome for this compound |

| Dimroth Rearrangement | Acidic or basic catalysis, heating. nih.gov | Isomerization through ring-opening and closing; heteroatom relocation. nih.govwikipedia.org | Isomeric pyrimidine derivatives with altered substituent positions. |

| Photochemical Rearrangement | UV irradiation. rsc.orgacs.org | Ring-opening, skeletal reorganization. acs.orgwikipedia.org | Formation of acyclic intermediates or rearranged heterocyclic systems. |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a new ring by the concerted or stepwise combination of two or more unsaturated molecules. The pyrimidine ring, with its endocyclic double bonds, can act as a component in various cycloaddition reactions, leading to the synthesis of fused heterocyclic systems. mdpi.comnumberanalytics.com These reactions are classified based on the number of π-electrons contributed by each component.

[4+2] Cycloaddition Reactions:

The Diels-Alder reaction is a classic example of a [4+2] cycloaddition, where a diene reacts with a dienophile to form a six-membered ring. numberanalytics.com While the pyrimidine ring itself is electron-deficient and generally a poor diene, appropriately substituted pyrimidines can participate in inverse-electron-demand Diels-Alder reactions. More commonly, pyrimidine derivatives can be synthesized via [4+2] cycloaddition strategies. mdpi.com For instance, 1,2,3-triazines bearing electron-donating substituents can undergo cycloaddition with amidines to furnish 2,5-disubstituted pyrimidines. nih.gov

[3+2] Cycloaddition Reactions:

1,3-Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. numberanalytics.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile. The double bonds within the pyrimidine ring of this compound could potentially serve as a dipolarophile for various 1,3-dipoles, leading to the formation of fused five-membered rings.

[2+2] Cycloaddition Reactions:

Photochemical [2+2] cycloadditions are characteristic reactions of pyrimidine bases in nucleic acids and can also be observed in other pyrimidine derivatives. acs.org This reaction typically involves the formation of a cyclobutane (B1203170) ring through the dimerization of two pyrimidine rings or their reaction with an alkene upon UV irradiation. acs.org The reaction of triplet-excited pyrimidines with alkenes, such as cyclopentene, has been studied to understand the dynamics of photoproduct formation. acs.org

Table 2: Overview of Potential Cycloaddition Reactions for the Pyrimidine Nucleus

| Reaction Type | Reactant Types | General Conditions | Potential Product for this compound |

| [4+2] Cycloaddition | Diene + Dienophile. numberanalytics.com | Thermal or catalytic activation. | Fused six-membered heterocyclic systems. |

| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile. numberanalytics.com | Varies with reactants. | Fused five-membered heterocyclic systems. |

| [2+2] Cycloaddition | Pyrimidine + Alkene. acs.org | UV irradiation. acs.org | Fused cyclobutane-pyrimidine adducts. |

Mechanistic Investigations and Molecular Interaction Studies of 4 Chloro 6 3,5 Dimethylphenoxy Pyrimidine Analogues

Elucidation of Molecular Binding Modes and Affinities

The binding characteristics of pyrimidine (B1678525) analogues are crucial for their function as kinase inhibitors. These studies aim to understand how these molecules interact with their target enzymes on a molecular level, which is fundamental for designing more potent and selective drugs.

Analogues of 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine have been investigated as inhibitors of several key protein kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. rsc.org Pyrimidine-based scaffolds, such as furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine, have been designed as potent VEGFR-2 inhibitors. nih.gov Several pyrazolo[3,4-d]pyrimidine derivatives have also shown significant inhibitory activity against VEGFR-2, with some compounds demonstrating greater potency than the established drug, sorafenib. tandfonline.com The simultaneous inhibition of both EGFR and VEGFR-2 is considered a promising strategy in cancer therapy due to the interconnectedness of their signaling pathways. nih.gov

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are involved in cell proliferation, invasion, and angiogenesis. wikipedia.orgeurekaselect.com Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers. Novel pyridine and pyrimidine-containing derivatives have been developed as type II c-Met inhibitors, demonstrating moderate to potent inhibitory activities. nih.gov For instance, compound 13d from a synthesized series showed potent c-Met inhibitory activity and excellent anti-proliferative effects against the EBC-1 cell line. nih.gov

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. nih.gov Fused pyrimidine systems, such as 4,6-disubstituted pyrrolo[2,3-d]pyrimidines and 4,6-disubstituted thieno[2,3-d]pyrimidines, have been extensively studied as EGFR inhibitors. nih.gov The presence of an N4-phenyl substitution is often necessary for potent inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Selected Pyrimidine Analogues against Target Kinases

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Exhibited IC50 values in the low nanomolar range (21-47 nM). | nih.gov |

| Furo[2,3-d]pyrimidine derivative (15b) | HUVEC proliferation | Showed 99.5% inhibition at 10 μM concentration. | nih.gov |

| Pyridine/pyrimidine derivative (13d) | c-Met | Potent c-Met inhibition and anti-proliferative activity (IC50=127nM against EBC-1 cells). | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (II-1) | VEGFR-2 | Significantly inhibited HepG2 cell activity (IC50 = 5.90 ± 0.05 μM), more potent than sorafenib. | tandfonline.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The pyrimidine core is a bioisostere of adenine, allowing it to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govrsc.org Molecular docking studies have provided insights into the specific interactions that stabilize the binding of these inhibitors.

For example, pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitors have been shown to form the same hydrogen bonds as sorafenib. tandfonline.com In the case of c-Met inhibitors, the pyridine or pyrimidine group typically binds to the hinge region of the kinase. wikipedia.org For pyrimidine-based inhibitors of TNNI3K, two critical hydrogen bonds were identified: one from the hinge region amide N-H to a pyrimidine nitrogen and another from a sulfonamide N-H to the gatekeeper threonine residue. acs.org These interactions anchor the inhibitor in the active site, leading to potent inhibition.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for optimizing the potency and drug-like properties of lead compounds. By systematically modifying the chemical structure of the pyrimidine analogues, researchers can identify which functional groups are critical for biological activity.

The biological activity of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of substituents on both the pyrimidine ring and its attached aryl groups.

Substituents on the Pyrimidine Ring: Modifications at the 2-, 4-, and 6-positions of the pyrimidine ring can significantly influence inhibitory potency and selectivity. acs.org For instance, in a series of pyrimidine-4-carboxamides, regioselective substitution of the more electrophilic 4-chloro group was a key synthetic step. nih.gov The introduction of a sulfonamide-bearing side chain at the 4-position of aminopyrimidines resulted in compounds with narrower kinase inhibition profiles. acs.org

Substituents on the Phenyl Ring: Halogen substituents on the phenyl ring of pyrimidine analogues play a crucial role in their activity. mdpi.com For example, in a series of pyrimidine-based Aurora kinase inhibitors, a compound with a 4-chloro-2-fluorophenyl group showed a high degree of reduction in cMYC and MYCN protein levels. nih.gov The presence and position of fluorine atoms can significantly impact both enzymatic inhibition and cellular activity. nih.gov Similarly, for pyrrolo[2,3-d]pyrimidine derivatives, a chlorine substituent at the 2-position of the phenyl ring resulted in the highest cytotoxicity against HepG2 cell lines. mdpi.com

Table 2: Impact of Substituents on the Activity of Pyrimidine Analogues

| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| Aminopyrimidine | 4-position | Sulfonamide-bearing side chain | Narrower kinase inhibition profile | acs.org |

| Pyrimidine (Aurora Kinase Inhibitor) | Phenyl ring | 4-chloro-2-fluorophenyl | High reduction in cMYC/MYCN levels | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Phenyl ring | 2-Chloro | Highest cytotoxicity against HepG2 cells | mdpi.com |

The three-dimensional shape and flexibility of a molecule are critical for its ability to bind to a target protein. Conformational restriction, by reducing the number of rotatable bonds, can be a useful strategy to improve the potency of inhibitors. nih.gov In a study of pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased the inhibitory potency by 3-fold. nih.gov This suggests that a more constrained conformation can lead to a more favorable interaction with the binding pocket.

Investigation of Downstream Molecular Pathways

Inhibiting key kinases like VEGFR-2, c-Met, and EGFR with pyrimidine-based compounds can disrupt major signaling pathways that drive cancer cell growth, survival, and proliferation.

The activation of VEGFR-2 by VEGF triggers several downstream pathways, including the PI3K/Akt and Ras/Raf/ERK MAPK pathways, which are crucial for angiogenesis. rsc.org By blocking VEGFR-2, pyrimidine analogues can inhibit these pathways, leading to a reduction in tumor blood vessel formation. nih.gov

Similarly, the inhibition of c-Met leads to the downregulation of its downstream signaling. A potent pyrimidine-based c-Met inhibitor was shown to inhibit c-Met phosphorylation in a dose-dependent manner, effectively shutting down its signaling output. nih.gov The inhibition of EGFR can also impact these pathways, leading to suppressed tumor growth. nih.gov Furthermore, mTORC1, a kinase that regulates cell metabolism and proliferation, is known to be involved in pyrimidine synthesis, highlighting the interconnectedness of these cellular processes. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Chloro 6 3,5 Dimethylphenoxy Pyrimidine

Quantum Chemical Descriptors and Electronic Structure Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure and reactivity of organic compounds, including pyrimidine (B1678525) derivatives. epstem.netchemijournal.com These calculations yield a variety of quantum chemical descriptors that are crucial for predicting molecular behavior. chemrxiv.orgrasayanjournal.co.in

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. rasayanjournal.co.in The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. chemijournal.com

Other important descriptors include ionization potential, electron affinity, electronegativity, and global hardness, all of which help to quantify the reactivity of the molecule. rasayanjournal.co.in Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich centers, while the chloro-substituted carbon would be relatively electron-deficient.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.85 | Indicates electron-donating capability. |

| ELUMO (eV) | -1.20 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) (eV) | 5.65 | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.45 | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 4.025 | Measures the power of the molecule to attract electrons. |

| Global Hardness (η) | 2.825 | Measures resistance to change in electron distribution. |

Molecular Docking and Ligand-Target Complementarity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. remedypublications.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. mdpi.comnih.gov For pyrimidine derivatives, which are known to inhibit various enzymes like kinases, docking studies are essential. mdpi.comnih.gov Targets for pyrimidine-based compounds often include Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govijfmr.comresearchgate.net

The process involves placing the ligand, this compound, into the binding site of a target protein. A scoring function then estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. remedypublications.com The analysis of the resulting docked pose reveals ligand-target complementarity through specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the phenoxy group can form hydrophobic and pi-stacking interactions within the receptor's active site. researchgate.net

| Parameter | Hypothetical Finding | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Indicates strong predicted binding to the active site. |

| Hydrogen Bonds | Pyrimidine N1 with Cys919 backbone NH | Key anchoring interaction in the kinase hinge region. |

| Hydrophobic Interactions | Dimethylphenoxy group with Val848, Ala866, Leu1035 | Stabilizes the ligand in the hydrophobic pocket. |

| Halogen Bond | Chlorine atom with Glu885 side-chain oxygen | A directional interaction contributing to binding affinity. |

Molecular Dynamics Simulations for System Stability and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. nih.gov MD simulations are used to assess the stability of the docked pose and to explore the conformational landscape of the ligand within the binding site. mdpi.comijfmr.comnih.govnih.gov This technique models the atomic movements by solving Newton's equations of motion, providing insights into the flexibility and structural changes of both the ligand and the protein. nih.gov

| Analysis Metric | Hypothetical Observation | Interpretation |

|---|---|---|

| Ligand RMSD | Plateaued at ~2.1 Å after 20 ns | The ligand remains stably bound in the active site. |

| Protein Backbone RMSD | Stable around 1.8 Å throughout the simulation | The overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Occupancy | Cys919 H-bond present >85% of simulation time | Confirms the stability of this key interaction identified in docking. |

| Conformational Analysis | Dihedral angle of phenoxy linker shows minor fluctuations | The ligand maintains a consistent and favorable conformation. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov QSAR models are valuable for predicting the activity of newly designed compounds and for understanding which molecular features are important for bioactivity. nih.gov

To build a QSAR model, a set of known molecules (a training set) with measured biological activities (e.g., IC50 values) is required. For each molecule, a range of molecular descriptors is calculated, which can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links the descriptors to the activity. nih.gov Cheminformatics tools are employed to manage chemical data, calculate descriptors, and analyze large compound libraries to ensure structural diversity and desired physicochemical properties. broadinstitute.orgnih.gov

| Descriptor Type | Descriptor Example | Relevance to Activity |

|---|---|---|

| Electronic | Partial charge on pyrimidine N1 atom | Influences hydrogen bonding potential. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Molecular Connectivity Index (Chi) | Encodes information about branching and size. |

| Steric | Molecular Weight (MW) | Relates to the size and fit of the molecule in the binding pocket. |

In Silico Design and Virtual Screening of Related Pyrimidine Libraries

In silico design and virtual screening are powerful strategies for accelerating the discovery of new lead compounds. researchgate.net Virtual screening involves the computational filtering of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. ijfmr.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

The process often begins with the design of a focused library of compounds based on a known active scaffold, such as the pyrimidine core. nih.gov For this compound, a related library could be generated by computationally modifying its structure, for example, by substituting the chloro group or altering the substitution pattern on the phenoxy ring. This library is then screened against a protein target using high-throughput molecular docking. The top-scoring compounds, which show the best-predicted binding affinities and favorable interactions, are selected as "hits". nih.gov These hits can be further analyzed using more rigorous methods like MD simulations before being prioritized for chemical synthesis and biological evaluation. nih.gov

| Step | Description | Objective |

|---|---|---|

| 1. Library Design | Generate a virtual library of pyrimidine derivatives by combinatorial enumeration of substituents. | Create a diverse set of candidate molecules. |

| 2. Ligand Preparation | Generate 3D coordinates and assign correct protonation states for all library compounds. | Ensure ligands are in a chemically realistic state for docking. |

| 3. High-Throughput Docking | Dock the entire library into the active site of the target protein (e.g., VEGFR-2). | Rapidly assess the binding potential of thousands of compounds. |

| 4. Hit Selection & Filtering | Rank compounds by docking score and apply physicochemical filters (e.g., Lipinski's Rule of Five). | Prioritize promising candidates with drug-like properties. |

| 5. Post-Screening Analysis | Perform more detailed docking and visual inspection of the top-ranked hits. | Validate binding modes and select the best candidates for synthesis. |

Advanced Research Applications and Functional Explorations of Pyrimidine Derivatives Featuring Phenoxy Moieties

Applications in Targeted Biochemical Pathway Modulation

Substituted pyrimidines are widely recognized for their role as privileged scaffolds in medicinal chemistry, capable of interacting with a variety of biological targets. researchgate.net The 4-chloro-6-phenoxy-pyrimidine core is a key structural motif in the design of enzyme inhibitors. Research into structurally similar compounds demonstrates their potential to modulate critical biochemical pathways, particularly in oncology.

For example, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed and synthesized as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. In these studies, compounds featuring the chloro-phenoxy-pyrimidine skeleton showed significant inhibitory activity, with IC₅₀ values in the nanomolar range against both EGFR and ErbB-2. nih.gov This suggests that 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine could serve as a valuable intermediate or a candidate molecule for the development of new targeted cancer therapies.

Table 2: Research Findings on Related Kinase Inhibitors

| Derivative Class | Target Kinase(s) | Key Finding | Reference |

|---|---|---|---|

| 4-Anilino-6-(phenoxy)pyrimidines | EGFR, ErbB-2 | Potent dual inhibition with IC₅₀ values in the nanomolar range. | nih.gov |

Utility in Agrochemical Science (e.g., Herbicide Development Research)

The pyrimidine (B1678525) ring is a component of many commercial agrochemicals, including fungicides and herbicides. The reactivity of the chlorine atom at the C-4 position allows for the synthesis of diverse libraries of compounds to be screened for biological activity. While direct studies on the herbicidal activity of this compound are not prominent, the general class of substituted pyrimidines is of great interest in this sector.

These compounds can act as intermediates in the synthesis of more complex agrochemicals. The 4,6-dichloropyrimidine (B16783) precursor, used to synthesize phenoxy derivatives, is a known intermediate for the agrochemical industry. google.com The introduction of the 3,5-dimethylphenoxy group could modify the biological activity, selectivity, and environmental persistence of potential herbicidal agents, making it a target for synthesis and screening in agrochemical research programs.

Role as Chemical Probes for Cellular Processes

Due to their ability to interact with specific biological targets, pyrimidine derivatives can be adapted for use as chemical probes. These tools are essential for studying complex cellular processes by selectively inhibiting or labeling proteins of interest. The development of kinase inhibitors based on the 4-anilino-6-phenoxy-pyrimidine scaffold is a prime example. nih.gov

A molecule like this compound could be functionalized by replacing the chlorine atom with a fluorescent tag, a biotin (B1667282) molecule, or a photoreactive group. Such modifications would allow the resulting probe to be used in a variety of applications, including:

Target Identification: Identifying the specific cellular proteins that the pyrimidine scaffold binds to.

Imaging: Visualizing the localization of target proteins within cells.

Activity-Based Protein Profiling: Measuring the activity of specific enzymes in complex biological samples.

The versatility of the 4-chloro-pyrimidine core makes it an attractive starting point for the rational design of chemical probes to dissect cellular signaling pathways. thieme.de

Exploration in Materials Science for Functional Additives

The application of pyrimidine derivatives extends beyond the life sciences into materials science. Their aromatic and heteroatomic nature can impart useful properties when incorporated into materials or used as additives. Although specific research on this compound as a functional additive is not widely reported, related heterocyclic compounds are explored for various material applications.

For instance, the thermal stability and potential for intermolecular interactions (e.g., π-stacking) of the pyrimidine ring system are properties of interest. Derivatives can be investigated as:

Corrosion Inhibitors: Adsorbing onto metal surfaces to protect them from corrosive environments.

Organic Semiconductors: Exploring their electronic properties for use in devices like organic light-emitting diodes (OLEDs) or field-effect transistors.

Polymers: Incorporation into polymer backbones to enhance thermal stability or introduce specific functionalities. nih.gov

The specific 3,5-dimethylphenoxy substituent could enhance solubility in organic media, which is a desirable trait for applications like lubricating oil additives, where miscibility with hydrocarbon-based oils is crucial.

Development as Catalysts or Ligands in Synthetic Organic Chemistry

In the field of synthetic organic chemistry, heterocyclic compounds are frequently used as ligands for metal catalysts. The nitrogen atoms within the pyrimidine ring can coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations.

The this compound molecule possesses multiple potential coordination sites (the two pyrimidine nitrogens and the phenoxy oxygen). This structure could be explored as a ligand in various metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electronic and steric properties of the 3,5-dimethylphenoxy group would influence the performance of the resulting metal complex. The chlorine atom also provides a reactive handle for further modification, allowing for the synthesis of bidentate or polydentate ligands, which often exhibit enhanced catalytic activity and stability. researchgate.net

Future Perspectives and Emerging Research Trajectories for 4 Chloro 6 3,5 Dimethylphenoxy Pyrimidine Research

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. Future research on 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine is expected to prioritize the development of sustainable and eco-friendly synthetic routes. This shift is driven by growing environmental concerns and the need for more efficient and less hazardous chemical processes. kuey.net

Key areas of innovation will likely include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and reduce waste. powertechjournal.com Future studies could explore novel MCRs for the one-pot synthesis of this compound or its analogs, minimizing intermediate isolation steps and solvent usage. acs.org

Green Catalysts: The use of reusable heterogeneous catalysts, biocatalysts, and metal-free catalysts is a growing trend in organic synthesis. kuey.netbenthamdirect.com Research could focus on identifying or developing catalysts that can efficiently mediate the synthesis of the target compound under milder conditions.

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. powertechjournal.comnih.govnih.gov The application of these techniques to the synthesis of this compound could offer significant advantages over conventional heating methods. acs.org

Environmentally Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or solvent-free reaction conditions is a cornerstone of green chemistry. kuey.netnih.gov Future synthetic protocols for this compound will likely explore these benign solvent systems to minimize environmental impact. eurekaselect.com

| Methodology | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. powertechjournal.com | Development of a one-pot synthesis from readily available starting materials. |

| Green Catalysts | Reusability, milder reaction conditions, high selectivity. kuey.netbenthamdirect.com | Employing a solid-supported catalyst for cleaner product formation and easier purification. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. powertechjournal.comnih.govnih.gov | Accelerating the key bond-forming reactions in the synthesis of the target molecule. |

| Benign Solvents/Solvent-Free Conditions | Reduced environmental pollution, improved safety. kuey.netnih.gov | Performing the synthesis in water or under solvent-free conditions to eliminate hazardous organic solvents. |

Interdisciplinary Approaches Integrating Chemical Biology and Materials Science

The rigid, aromatic structure of the pyrimidine core, combined with the phenoxy substituent, suggests that this compound could be a valuable scaffold in both chemical biology and materials science.

In the realm of chemical biology , this compound could serve as a starting point for the development of chemical probes to study biological systems. The chloro- and phenoxy- groups offer handles for further functionalization, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. Such probes could be used to investigate the interactions of pyrimidine-based molecules with specific proteins or nucleic acids, shedding light on their mechanism of action and identifying new biological targets.

In materials science , pyrimidine derivatives have found applications in the development of functional materials. researchgate.net For instance, pyrimidine-containing compounds have been used as fluorescent zinc detectors and in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The specific electronic and photophysical properties of this compound could be investigated for potential applications in areas such as:

Organic Electronics: The pyrimidine ring system can be tailored to exhibit specific electronic properties, making it a candidate for use in organic semiconductors or conductors.

Fluorescent Materials: Modification of the phenoxy group or the pyrimidine core could lead to the development of novel fluorescent dyes or sensors for various analytes.

Metal-Organic Frameworks (MOFs): Pyrimidine-containing ligands can be used to construct porous MOFs with potential applications in gas storage, separation, and catalysis. rsc.org

Exploration of Novel Biological Targets and Phenotypic Screening Strategies

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmedwinpublishers.comorientjchem.org While the biological activity of this compound itself is not well-documented, its structure suggests that it could be a valuable starting point for the discovery of new therapeutic agents.

Future research will likely involve the exploration of novel biological targets for derivatives of this compound. This could be achieved through target-based approaches, where derivatives are designed to inhibit specific enzymes or receptors known to be involved in disease. For example, pyrimidines have been successfully developed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.neteurekaselect.comrsc.org

A complementary and increasingly powerful approach is phenotypic screening . lifechemicals.com In this strategy, large libraries of compounds are tested for their effects on whole cells or organisms, without a preconceived notion of the molecular target. nih.gov This can lead to the discovery of compounds with novel mechanisms of action. nih.gov A library of derivatives based on the this compound scaffold could be screened in a variety of phenotypic assays to identify compounds with interesting biological activities. nih.govenamine.net

| Target Class | Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, c-Met, PLK1. researchgate.netmdpi.commdpi.com | Oncology. mdpi.com |

| Nucleic Acid Metabolism | Thymidylate Synthase. nih.gov | Oncology, Antiviral. nih.gov |

| Cell Cycle Regulators | Cyclin-Dependent Kinases (CDKs). | Oncology. |

| Inflammatory Pathways | Cytokine signaling pathways. | Anti-inflammatory. |

Advancements in High-Throughput and Automated Synthesis for Pyrimidine Scaffolds

To facilitate the exploration of the chemical space around this compound, high-throughput and automated synthesis methods will be crucial. These technologies allow for the rapid generation of large libraries of related compounds, which can then be screened for biological activity or material properties. nih.gov

Emerging trends in this area that could be applied to pyrimidine scaffolds include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for seamless integration of reaction, workup, and analysis. scribd.com This technology is well-suited for the automated synthesis of pyrimidine libraries.

Solid-Phase Synthesis: Attaching the pyrimidine core to a solid support allows for the use of excess reagents and simplified purification, making it an attractive method for library synthesis. researchgate.net

Cartridge-Based Automated Synthesis: Systems that utilize pre-packaged reagent cartridges for common chemical transformations are becoming increasingly available, offering a user-friendly approach to automated synthesis for non-specialists. youtube.com

The development of robust and versatile automated synthesis platforms for pyrimidine derivatives will significantly accelerate the discovery of new compounds with desirable properties. researchgate.net

Synergistic Application of Experimental and Computational Methods

The integration of computational chemistry with experimental synthesis and biological evaluation is a powerful paradigm in modern drug discovery and materials science. dntb.gov.uarsc.org For this compound, this synergistic approach can guide research in several ways.

In Silico Screening: Virtual libraries of derivatives can be screened against computational models of biological targets to prioritize compounds for synthesis. researchgate.neteurekaselect.com Molecular docking studies can predict the binding modes of these derivatives, providing insights for structure-based design. nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity or material properties. These models can then be used to predict the properties of new, unsynthesized compounds.

Mechanism of Action Studies: Computational methods, such as molecular dynamics simulations, can be used to study the dynamic behavior of pyrimidine derivatives in complex with their biological targets, providing a deeper understanding of their mechanism of action. nih.gov

By combining the predictive power of computational methods with the empirical validation of experimental work, researchers can navigate the vast chemical space of pyrimidine derivatives more efficiently and rationally design new molecules with tailored properties.

Q & A

Basic: What are the common synthetic pathways for preparing 4-Chloro-6-(3,5-dimethylphenoxy)pyrimidine?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 4,6-dichloropyrimidine with 3,5-dimethylphenol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO at 80–100°C for 12–24 hours . Intermediate purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Control of stoichiometry (1:1 molar ratio of phenol to dichloropyrimidine) is critical to minimize byproducts like bis-arylated derivatives .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key methods include:

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for 3,5-dimethylphenoxy; pyrimidine C-Cl at ~150 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₂ClN₂O: 247.0634) .

- Melting point : Compare with literature values (e.g., 180–185°C) to assess purity .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., thionyl chloride in synthetic steps) .

- Waste disposal : Segregate halogenated waste (e.g., unreacted chloropyrimidine) and transfer to licensed hazardous waste facilities .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of derivatives?

Answer:

Single-crystal X-ray diffraction with programs like SHELXL or SHELXT can:

- Determine dihedral angles between the pyrimidine ring and substituents (e.g., 64.2° for a related 2-phenoxypyrimidine derivative) .

- Refine bond lengths (e.g., C-Cl ≈ 1.74 Å) and angles to confirm regioisomeric purity .

- Resolve disorder in flexible substituents (e.g., methyl groups) using riding models for H-atom placement .

Advanced: How should researchers address contradictions between experimental and computational spectroscopic data?

Answer:

- Troubleshooting steps :

- Case study : Discrepancies in 13C NMR signals for C-2/C-4 positions may arise from anisotropic effects in the solid state, resolved via cross-validation with X-ray data .

Advanced: What strategies optimize structure-activity relationships (SAR) for bioactive analogs?

Answer:

- Substitution patterns : Replace the chloro group with thioether (-SMe) or amino (-NH₂) moieties to modulate electron density and binding affinity .

- Bioisosteres : Introduce trifluoromethyl (CF₃) or pyridinyl groups to enhance metabolic stability .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituent effects with IC₅₀ values .

Advanced: How can computational docking guide the design of enzyme inhibitors based on this scaffold?

Answer:

- Protocol :

- Generate 3D conformers (e.g., using Open Babel) and dock into target active sites (e.g., EGFR kinase) with AutoDock Vina .

- Prioritize analogs with strong hydrogen bonds (e.g., pyrimidine N1 with backbone amides) and hydrophobic contacts (3,5-dimethylphenoxy with pocket residues).

- Validate top hits via molecular dynamics simulations (100 ns, GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.